molecular formula C13H9BrCl2O B2874372 4-Bromobenzyl-(2,4-dichlorophenyl)ether CAS No. 1271678-96-6

4-Bromobenzyl-(2,4-dichlorophenyl)ether

Cat. No.: B2874372
CAS No.: 1271678-96-6
M. Wt: 332.02
InChI Key: BEZRPCXXOSWFOO-UHFFFAOYSA-N
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Description

Significance of Aryl Ether Motifs in Advanced Organic Chemistry

The aryl ether motif, characterized by an oxygen atom connected to at least one aromatic ring, is a fundamental structural unit in organic chemistry. This linkage is notable for its chemical stability and is a core component in a vast array of natural products, pharmaceuticals, and advanced materials. The development of synthetic methodologies to form the aryl ether bond, such as the Ullmann condensation and Buchwald-Hartwig amination, has been a significant focus of chemical research. union.edusioc-journal.cn The presence of this motif can impart specific conformational properties to a molecule, influencing its biological activity or material characteristics.

Academic Context of Organohalogen Compounds in Chemical Research

Organohalogen compounds, which contain at least one carbon-halogen bond, are of immense importance in academic and industrial research. adichemistry.com Halogen atoms are introduced into organic molecules to modulate their physical and chemical properties, including lipophilicity, metabolic stability, and electronic character. ksu.edu.sa They serve as versatile functional groups, acting as leaving groups in nucleophilic substitution reactions or as key components in metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. britannica.comlibretexts.org Many pharmaceuticals, agrochemicals, and polymers contain halogen atoms, highlighting their role in modern chemistry. ncert.nic.inlibretexts.org

Research Landscape of Complex Halogenated Aryl Ethers

Complex halogenated aryl ethers, which combine the structural features of both aryl ethers and organohalogens, represent a class of molecules with significant research interest. The number, type (fluorine, chlorine, bromine, iodine), and position of halogen substituents on the aromatic rings can be systematically varied to fine-tune the molecule's properties. This strategic halogenation can influence the molecule's reactivity, such as in nucleophilic aromatic substitution, where electron-withdrawing halogens can activate the ring. britannica.com Research in this area often focuses on synthesizing novel structures as intermediates for pharmaceuticals or as functional materials with enhanced thermal stability or specific electronic properties.

Rationale for Comprehensive Scholarly Investigation of 4-Bromobenzyl-(2,4-dichlorophenyl)ether

The compound this compound is a subject of scholarly interest due to its specific and complex structure. It incorporates three halogen atoms distributed across two distinct aromatic systems, which are connected by a flexible ether linkage (—O—CH₂—). This structure presents several key features for investigation:

Synthetic Utility : The 4-bromobenzyl group contains a reactive C-Br bond on a benzylic carbon, making it a valuable electrophile for further functionalization via substitution reactions.

Electronic Modification : The 2,4-dichlorophenyl group is electron-deficient due to the presence of two chlorine atoms, which modifies the reactivity of that aromatic ring.

A comprehensive investigation provides valuable data on its synthesis, properties, and reactivity, contributing to the broader understanding of complex halogenated organic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromophenyl)methoxy]-2,4-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-10-3-1-9(2-4-10)8-17-13-6-5-11(15)7-12(13)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZRPCXXOSWFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 4 Bromobenzyl 2,4 Dichlorophenyl Ether Formation and Transformations

Fundamental Reaction Mechanisms of Aryl Ether Bond Formation

The construction of the aryl ether linkage in molecules like 4-Bromobenzyl-(2,4-dichlorophenyl)ether can proceed through several mechanistic avenues. These are primarily dictated by the reaction conditions, the nature of the catalyst, and the electronic properties of the substrates.

Electron Transfer Pathways in Cross-Coupling Reactions

Single Electron Transfer (SET) has been proposed as a potential pathway in copper-catalyzed cross-coupling reactions for aryl ether synthesis. In this mechanism, a one-electron transfer from a copper(I) species to the aryl halide can generate a haloarene radical anion. This intermediate can then undergo cleavage of the carbon-halogen bond to form an aryl radical. However, experimental studies using radical traps and probes in related copper-catalyzed amination reactions have often shown no evidence of free aryl radical intermediates, suggesting that if radical species are involved, they may be short-lived or exist within a solvent cage. While a radical pathway is a possibility, it is often considered less common than ionic pathways for Ullmann-type ether synthesis.

Nucleophilic Attack and Halogen Displacement Mechanisms

A more commonly accepted mechanism for the formation of diaryl ethers from aryl halides is nucleophilic aromatic substitution (SNAr). This pathway is particularly relevant for aryl halides that are "activated" by the presence of electron-withdrawing groups. In the case of forming this compound, the 2,4-dichlorophenyl moiety is activated towards nucleophilic attack by the electron-withdrawing chloro substituents.

The SNAr mechanism typically proceeds in two steps:

Addition of the nucleophile: The nucleophile, in this case, the alkoxide derived from 4-bromobenzyl alcohol, attacks the carbon atom bearing a halogen on the dichlorophenyl ring. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing chloro groups.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the halide ion (in this case, a chloride ion), yielding the final diaryl ether product.

For this mechanism to be efficient, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com

Radical Intermediates and Pathways in Aryl Ether Synthesis

As mentioned, while free radical pathways are not always the dominant mechanism in Ullmann-type reactions, the involvement of radical intermediates cannot be entirely ruled out, especially under certain reaction conditions. Some proposed mechanisms suggest the formation of an aryl radical from the aryl halide, which can then react with a copper(I) alkoxide. Theoretical studies have explored various radical and ionic pathways in Ullmann condensations, and the favored mechanism can depend on the specific substrates and reaction environment. For instance, some computational studies suggest that a halogen atom transfer (HAT) mechanism, which involves the formation of an aryl radical, can be a plausible pathway for certain Ullmann S-arylation reactions. acs.org

Catalytic Cycle Analysis: Oxidative Addition, Transmetalation, Reductive Elimination

In transition metal-catalyzed cross-coupling reactions, such as the copper-catalyzed Ullmann reaction, the formation of the aryl ether bond is generally understood to occur through a catalytic cycle involving three key steps:

Oxidative Addition: The active catalyst, typically a copper(I) species, undergoes oxidative addition to the aryl halide. This step involves the insertion of the copper into the carbon-halogen bond, leading to a higher oxidation state copper intermediate, often proposed as copper(III). organic-chemistry.orgnih.gov The rate of this step is influenced by the nature of the halogen, with the reactivity order generally being I > Br > Cl.

Transmetalation (or Metathesis): In this step, the nucleophile (the alkoxide) coordinates to the copper center, displacing the halide. This forms an intermediate where both the aryl group and the alkoxide are bound to the copper.

Reductive Elimination: The final step involves the formation of the C-O bond as the aryl and alkoxide ligands are eliminated from the copper center. This step regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.

Catalytic Cycle StepDescriptionKey Intermediates
Oxidative Addition Insertion of the Cu(I) catalyst into the aryl-halide bond.Cu(III) species
Transmetalation Displacement of the halide on the copper center by the alkoxide nucleophile.Aryl-Cu(III)-alkoxide complex
Reductive Elimination Formation of the C-O bond and regeneration of the Cu(I) catalyst.Diaryl ether product and Cu(I) catalyst

Specific Mechanistic Studies Related to Bromine and Chlorine Substituents

The presence of both bromine and chlorine atoms in the precursors to this compound introduces aspects of selectivity and reactivity that are crucial to understanding its formation.

Influence of Halogen Substituents on Reaction Pathway Selectivity

The differing reactivity of C-Br and C-Cl bonds, along with the electronic effects of the chloro substituents on the phenyl ring, plays a significant role in determining the preferred reaction pathway and the ultimate product.

In the context of a copper-catalyzed Ullmann-type reaction to form this compound, the reaction would likely involve the coupling of a 4-bromobenzyl alcohol derivative (as the nucleophile) with 1,2,4-trichlorobenzene (B33124) or a related dichlorophenyl halide. The two chloro groups on the 2,4-dichlorophenyl ring are strong electron-withdrawing groups. This electronic effect has a dual impact:

Activation for Nucleophilic Aromatic Substitution: The chloro groups significantly activate the phenyl ring towards nucleophilic attack. libretexts.orgnumberanalytics.com This makes the SNAr mechanism a highly plausible pathway for the formation of the ether bond at one of the chlorinated positions. The electron-withdrawing nature of the chlorine atoms stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction.

Influence on Oxidative Addition: In a catalytic cycle, the C-Cl bonds are generally less reactive towards oxidative addition than C-Br or C-I bonds. acs.org However, the electronic activation of the ring can still facilitate this step.

The 4-bromo substituent on the benzyl (B1604629) moiety is less likely to be the site of nucleophilic attack on the aromatic ring itself, as the benzyl bromide is the more reactive electrophile at the benzylic carbon in an SN2-type reaction with a phenoxide. chegg.comstackexchange.com

The selectivity of the reaction would also be influenced by steric hindrance. The chloro group at the 2-position (ortho to the point of ether linkage) could sterically hinder the approach of the nucleophile to some extent compared to the 4-position. However, the electronic activation provided by both ortho and para chloro groups is generally the dominant factor. union.edu

Below is a table summarizing the influence of the halogen substituents on the mechanistic pathways:

SubstituentLocationMechanistic Influence
2,4-Dichloro Phenyl ring- Strongly activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the Meisenheimer complex. libretexts.orgnumberanalytics.com- The ortho-chloro group can introduce some steric hindrance . union.edu- C-Cl bonds are less reactive towards oxidative addition compared to C-Br. acs.org
4-Bromo Benzyl ring- The primary influence is on the reactivity of the benzylic carbon as an electrophile in an SN2 reaction. chegg.com- The bromo group on the ring has a weaker electron-withdrawing effect compared to the chloro groups.

In a plausible synthetic route, 2,4-dichlorophenol (B122985) could be reacted with 4-bromobenzyl bromide. In this scenario, the reaction would likely proceed via a Williamson ether synthesis, which is a classic SN2 reaction. The phenoxide, being a strong nucleophile, would attack the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion. The bromo and chloro substituents on the aromatic rings would primarily exert electronic effects on the nucleophilicity of the phenoxide and the electrophilicity of the benzyl bromide.

Aromaticity and Substituent Effects on Reaction Kinetics

The formation of this compound is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction between the sodium or potassium salt of 2,4-dichlorophenol and 4-bromobenzyl bromide. The kinetics of this reaction are profoundly influenced by the electronic properties of the substituents on both aromatic rings.

The reaction rate is dependent on the nucleophilicity of the 2,4-dichlorophenoxide ion and the electrophilicity of the benzylic carbon in 4-bromobenzyl bromide. The presence of electron-withdrawing groups on the phenoxide ring generally decreases its nucleophilicity, which can slow down the reaction. Conversely, electron-donating groups would increase the electron density on the oxygen atom, making it a more potent nucleophile. In the case of 2,4-dichlorophenoxide, the two chlorine atoms are electron-withdrawing through induction, which reduces the nucleophilicity of the phenoxide.

On the electrophile, 4-bromobenzyl bromide, the bromo substituent on the aromatic ring is also electron-withdrawing. This can have a dual effect. Inductively, it can pull electron density away from the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.

The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives, can be a useful tool for quantifying these substituent effects. libretexts.org The equation is given by log(k/k₀) = σρ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which is characteristic of the reaction type). For SN2 reactions of substituted benzyl halides, a negative ρ value is often observed, indicating that electron-donating groups accelerate the reaction by stabilizing the transition state, which has some carbocationic character. viu.ca However, for reactions where bond-breaking is more advanced in the transition state, electron-withdrawing groups might accelerate the reaction. kyoto-u.ac.jp

SubstituentPositionHammett Constant (σ)Expected Effect on Nucleophilicity of PhenoxideExpected Effect on Electrophilicity of Benzyl Bromide
-Clpara+0.23DecreaseN/A
-Clortho+0.23 (para value for estimation)DecreaseN/A
-Brpara+0.23N/AIncrease

Stereochemical Aspects of Aryl Ether Synthesis

The formation of this compound via the Williamson ether synthesis is a classic example of an SN2 reaction, which proceeds with a defined stereochemical outcome. The reaction involves a backside attack of the 2,4-dichlorophenoxide nucleophile on the electrophilic benzylic carbon of 4-bromobenzyl bromide.

This backside attack mechanism dictates that the reaction proceeds with an inversion of configuration at the stereocenter. If the benzylic carbon of the 4-bromobenzyl bromide were chiral (for instance, if one of the hydrogens was replaced with a different substituent), the resulting ether would have the opposite stereochemical configuration. This stereospecificity is a hallmark of the SN2 mechanism.

For the reaction to maintain high stereochemical fidelity, factors that favor the SN2 pathway over competing reactions like SN1 or elimination must be controlled. The use of a primary benzylic halide, such as 4-bromobenzyl bromide, strongly favors the SN2 mechanism. The 2,4-dichlorophenoxide, while a reasonably strong nucleophile, is also somewhat sterically hindered, which can influence the reaction rate but does not typically alter the stereochemical course of an SN2 reaction at a primary carbon.

Reaction Pathway Analysis and Kinetic Modeling for Complex Halogenated Systems

A detailed analysis of the reaction pathway for the formation of this compound within a complex halogenated system involves considering the elementary steps and the structure of the transition state. The primary pathway is the Williamson ether synthesis.

Reaction Pathway:

Deprotonation: 2,4-dichlorophenol is treated with a base (e.g., sodium hydride or potassium carbonate) to generate the more nucleophilic 2,4-dichlorophenoxide ion.

Nucleophilic Attack: The 2,4-dichlorophenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide.

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile is forming a bond to the carbon, and the leaving group (bromide) is simultaneously breaking its bond.

Product Formation: The bromide ion is expelled, and the new C-O bond is fully formed, yielding this compound.

StepDescriptionKey Species
1Formation of the nucleophile2,4-Dichlorophenol, Base, 2,4-Dichlorophenoxide
2Bimolecular nucleophilic substitution (SN2)2,4-Dichlorophenoxide, 4-Bromobenzyl bromide
3Transition State[2,4-Cl₂C₆H₃O---CH₂(C₆H₄Br)---Br]⁻
4Product FormationThis compound, Bromide ion

Advanced Spectroscopic Characterization Techniques in the Study of 4 Bromobenzyl 2,4 Dichlorophenyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering detailed information about the chemical environment of individual atoms. uobasrah.edu.iq For a molecule like 4-Bromobenzyl-(2,4-dichlorophenyl)ether, with its distinct aromatic systems and connecting ether linkage, NMR provides a complete picture of its atomic arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that reveal the number and type of hydrogen and carbon atoms in a molecule. In halogenated aromatic systems, the electronegative halogen atoms (Br, Cl) and the oxygen of the ether group significantly influence the electronic environment, causing predictable shifts in the resonance frequencies (chemical shifts) of nearby nuclei.

In the ¹H NMR spectrum of this compound, the protons on the aromatic rings are deshielded and typically appear in the downfield region (δ 6.5-8.0 ppm). The benzylic protons (-CH₂-) are adjacent to both an aromatic ring and the ether oxygen, placing their signal in a characteristic region around δ 5.0 ppm. libretexts.org The splitting patterns (multiplicity) of the aromatic signals, governed by proton-proton J-coupling, provide crucial information about the substitution pattern on each ring.

The ¹³C NMR spectrum provides complementary information. Carbons directly bonded to electronegative halogens or oxygen experience a significant downfield shift. researchgate.net Aromatic carbons typically resonate between δ 110-160 ppm, while the benzylic carbon would be expected around δ 70 ppm. libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

Atom Label Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H-2', H-6'~7.50Doublet (d)132.0
H-3', H-5'~7.25Doublet (d)129.5
H-3~7.45Doublet (d)130.0
H-5~7.20Doublet of Doublets (dd)128.0
H-6~6.95Doublet (d)115.0
-CH₂-~5.10Singlet (s)70.0
C-1'--136.0
C-4'--122.0
C-1--153.0
C-2--127.0
C-4--125.0

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are necessary to piece together the complete molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings (e.g., between H-5 and H-6, and between H-5 and H-3 on the dichlorophenyl ring), confirming their relative positions. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~5.10 ppm would correlate to the carbon signal at ~70.0 ppm, identifying it as the benzylic -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). sdsu.eduyoutube.com This is arguably the most powerful tool for connecting different fragments of the molecule. Key HMBC correlations would be observed from the benzylic protons (~5.10 ppm) to carbons in both aromatic rings, including the quaternary carbons (C-1' and C-1), unequivocally establishing the ether linkage between the 4-bromobenzyl and 2,4-dichlorophenyl moieties.

Predicted Key 2D NMR Correlations

Technique Correlating Nuclei Inference
COSY H-5 with H-6 and H-3Confirms connectivity within the 2,4-dichlorophenyl ring.
H-2'/H-6' with H-3'/H-5'Confirms connectivity within the 4-bromophenyl ring.
HSQC H-2'/H-6' with C-2'/C-6'Assigns protons to their directly attached carbons.
-CH₂- with C-7Assigns the benzylic protons to the benzylic carbon.
HMBC -CH₂- (protons) with C-1 (quaternary)Confirms the ether linkage to the dichlorophenyl ring.
-CH₂- (protons) with C-1' (quaternary)Confirms the linkage to the bromobenzyl ring.
H-6 with C-1, C-2, C-4Confirms assignments within the dichlorophenyl ring.

Direct observation of halogen nuclei like ⁷⁹Br and ³⁵Cl by NMR is challenging for complex organic molecules in solution. huji.ac.il Both isotopes are quadrupolar nuclei (spin > 1/2), which interact with local electric field gradients. nih.gov In asymmetric molecular environments, this interaction leads to very fast nuclear relaxation and, consequently, extremely broad NMR signals, often thousands of Hertz wide, making them difficult to detect and interpret with standard solution-state NMR equipment. nih.govresearchgate.net

While solid-state NMR has seen a notable increase in applications for quadrupolar halogens, especially with the availability of ultrahigh magnetic fields, solution-state studies on covalently bound chlorine and bromine in molecules of this complexity are rare. nih.govresearchgate.net If obtainable, the chemical shifts would be highly sensitive to the electronic environment around the halogen, but these techniques are not typically used for routine structural elucidation. Instead, the presence and position of halogens are inferred from their effects on the ¹H and ¹³C spectra and confirmed by mass spectrometry.

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass. For this compound (C₁₃H₉BrCl₂O), HRMS can easily distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

Furthermore, the presence of bromine and chlorine atoms creates a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and two chlorine atoms in the molecule results in a distinctive cluster of peaks for the molecular ion ([M]⁺, [M+H]⁺, etc.), which serves as a definitive signature for its elemental composition.

Predicted HRMS Data for C₁₃H₉BrCl₂O

Property Value
Molecular Formula C₁₃H₉⁷⁹Br³⁵Cl₂O
Calculated Monoisotopic Mass 345.9186 u
Expected Isotopic Peaks (M, M+2, M+4, M+6) A characteristic cluster reflecting the statistical combination of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes.

Tandem Mass Spectrometry (MS/MS) is an experiment where a specific ion (the precursor ion, often the molecular ion) is selected, fragmented, and its resulting fragment ions (product ions) are analyzed. mdpi.com This process provides detailed structural information by revealing the molecule's weakest bonds and most stable fragments.

For this compound, collision-induced dissociation (CID) would likely lead to several key fragmentation pathways:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-O bond to form a stable 4-bromobenzyl cation. This cation can rearrange to the highly stable 4-bromotropylium ion at m/z 169/171.

Loss of the Benzyl (B1604629) Group: Cleavage of the other C-O bond could lead to the formation of a 2,4-dichlorophenoxy radical or anion, with the charge retained on the bromobenzyl fragment.

Cleavage of Halogens: Loss of Br or Cl atoms from the molecular ion or subsequent fragments can also occur, though it is often less favored than the primary ether bond cleavages.

Analyzing these fragmentation patterns allows chemists to piece together the connectivity of the molecule, confirming the link between the two substituted aromatic rings via an ether bridge. nih.govnih.gov

Predicted Major Fragment Ions in MS/MS

Predicted m/z (⁷⁹Br, ³⁵Cl) Proposed Fragment Structure / Identity
169 / 171[C₇H₆Br]⁺ (4-bromobenzyl or 4-bromotropylium cation)
161 / 163 / 165[C₆H₃Cl₂O]⁻ (2,4-dichlorophenoxide anion, in negative mode)
267[M - Br]⁺
311[M - Cl]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups and structural features of a molecule. arxiv.org These two methods are often complementary, as molecular vibrations that are strong in IR spectra may be weak or absent in Raman spectra, and vice versa. arxiv.org

For this compound, the spectra would be complex, showing characteristic absorptions and scattering peaks corresponding to its different components: the 4-bromobenzyl group, the 2,4-dichlorophenyl group, the central ether linkage, and the methylene (B1212753) bridge.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: A series of bands are expected in the 1600-1400 cm⁻¹ region, which are characteristic of the benzene (B151609) rings. researchgate.net

CH₂ Stretching: Asymmetric and symmetric stretching vibrations of the methylene (-CH₂-) bridge are expected around 2925 cm⁻¹ and 2850 cm⁻¹, respectively.

C-O-C Ether Stretching: Aryl ethers typically show strong, characteristic C-O stretching bands. Phenyl alkyl ethers often display two distinct bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹. libretexts.org

Out-of-Plane (OOP) C-H Bending: The substitution patterns on the aromatic rings give rise to strong bands in the 900-680 cm⁻¹ region. thieme-connect.de The 1,4-disubstituted (para) bromophenyl ring and the 1,2,4-trisubstituted dichlorophenyl ring would produce distinct OOP bending bands, which are highly informative for confirming the substitution pattern. thieme-connect.de

The table below summarizes the expected vibrational frequencies for the primary functional groups in the molecule.

Vibrational Mode Functional Group **Expected Frequency Range (cm⁻¹) **Typical Intensity (IR) Typical Intensity (Raman)
Aromatic C-H StretchBenzene Rings3100 - 3000Medium to WeakStrong
Asymmetric CH₂ StretchMethylene Bridge~2925MediumMedium
Symmetric CH₂ StretchMethylene Bridge~2850MediumMedium
Aromatic C=C StretchBenzene Rings1600 - 1450Medium to StrongStrong
Asymmetric C-O-C StretchAryl Ether1270 - 1230StrongMedium
Symmetric C-O-C StretchAryl Ether1075 - 1020StrongWeak
C-Cl StretchAryl Chloride1100 - 800StrongStrong
C-Br StretchAryl Bromide700 - 500StrongStrong
C-H Out-of-Plane BendingSubstituted Rings900 - 680StrongWeak

The vibrational frequencies of carbon-halogen (C-X) bonds are highly sensitive to the mass of the halogen atom and the electronic environment of the molecule. In aromatic systems, these stretching vibrations are often coupled with other ring vibrations, but they generally appear in distinct regions of the fingerprint portion of the spectrum. thieme-connect.de

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibrations in aromatic compounds typically appear in the 1100-800 cm⁻¹ range. The presence of two chlorine atoms on one of the phenyl rings in this compound would likely result in multiple strong bands in this region due to asymmetric and symmetric stretching modes. The exact positions of these bands are influenced by the substitution pattern and coupling with other vibrational modes of the benzene ring.

Carbon-Bromine (C-Br) Stretching: Due to the higher mass of bromine compared to chlorine, the C-Br stretching frequency occurs at a lower wavenumber. For aromatic bromides, this vibration is typically found in the 700-500 cm⁻¹ region. This band is expected to be strong in both IR and Raman spectra and serves as a key diagnostic marker for the presence of the bromophenyl moiety.

The analysis of these C-X stretching frequencies, in conjunction with the aromatic C-H out-of-plane bending patterns, provides a reliable method for confirming the identity and substitution pattern of halogenated aromatic compounds like this compound. thieme-connect.de

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method yields accurate data on bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's constitution and conformation in the solid state.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one and other functionalized bromophenyl compounds, allows for a detailed prediction of its key structural features. researchgate.netnih.gov

Key structural insights that would be obtained from an X-ray crystallographic study include:

Conformation: The analysis would reveal the dihedral angles between the planes of the 4-bromophenyl and 2,4-dichlorophenyl rings. In related diphenyl ether structures, the rings are typically twisted out of a coplanar arrangement to minimize steric hindrance.

Bond Lengths and Angles: Precise measurements of the C-O-C ether linkage angle, as well as the C-Br and C-Cl bond lengths, would be obtained. These values can provide insight into the electronic effects of the substituents on the aromatic rings.

Intermolecular Interactions: The crystal packing would show any significant non-covalent interactions, such as π-π stacking between the aromatic rings or halogen bonding, which govern the solid-state architecture.

Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for the identification and quantification of compounds in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the analysis of halogenated organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the analysis of thermally stable and volatile compounds. This compound is expected to be amenable to GC-MS analysis. The gas chromatogram would provide the retention time, a characteristic property used for identification, while the mass spectrometer fragments the molecule and records the mass-to-charge ratio (m/z) of the resulting ions.

The electron ionization (EI) mass spectrum would likely exhibit a distinct molecular ion peak (M⁺). The isotopic pattern of this peak would be highly characteristic due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature allows for confident identification of the molecular formula.

Common fragmentation pathways would likely involve cleavage at the most labile bonds, primarily the benzylic C-C bond and the C-O ether bonds.

Ion Proposed Fragment Structure Expected m/z (for most abundant isotopes)
Molecular Ion [M]⁺[C₁₃H₉BrCl₂O]⁺346
[M-C₇H₄Cl₂O]⁺4-Bromobenzyl cation169
[M-C₆H₄Br]⁺(2,4-Dichlorophenoxy)methyl cation177
[C₇H₆Br]⁺Tropylium ion derivative171
[C₆H₃Cl₂O]⁻2,4-Dichlorophenoxide ion161

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a complementary technique used for compounds that are less volatile, thermally labile, or of higher polarity. eurl-pesticides.eu The analysis of this compound by LC-MS would typically employ a reversed-phase column for separation. Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. lcms.cz

Unlike the extensive fragmentation seen in EI-MS, these methods often produce a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ or adducts with solvent or buffer components (e.g., [M+Na]⁺ or [M+NH₄]⁺). lcms.cz This provides clear information about the molecular weight. Further structural information can be obtained by using tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This approach is invaluable for both qualitative confirmation and quantitative analysis in various matrices.

Theoretical and Computational Chemistry Approaches for 4 Bromobenzyl 2,4 Dichlorophenyl Ether

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD allows for the exploration of conformational landscapes and intermolecular interactions in a condensed phase (e.g., in a solvent or a crystal).

MD simulations rely on a "force field," which is a set of potential energy functions and parameters that describe the interactions between atoms. The accuracy of an MD simulation is highly dependent on the quality of the force field. acs.org Standard force fields (e.g., CHARMM, AMBER, OPLS) may not have accurate parameters for highly substituted or multifunctional molecules like 4-Bromobenzyl-(2,4-dichlorophenyl)ether.

Developing parameters for halogenated aryl ethers requires careful optimization. nih.gov This involves fitting parameters for bond stretching, angle bending, dihedral rotations, and non-bonded interactions (van der Waals and electrostatic) to reproduce high-quality quantum chemical data or experimental results. acs.org A significant challenge for halogenated compounds is accurately modeling the anisotropic charge distribution around the halogen atoms to account for phenomena like halogen bonding. researchgate.netnih.gov Advanced approaches, such as polarizable force fields based on the Drude oscillator model, have been developed to provide a more accurate description of these interactions by explicitly accounting for electronic polarizability. acs.orgnih.govumaryland.edu

Table 3: Key Parameters Requiring Optimization for a Halogenated Aryl Ether Force Field

Parameter TypeDescriptionImportance for the Target Molecule
Partial Atomic Charges Determines electrostatic interactions.Crucial for modeling the polar C-Halogen, C-O, and O-C bonds.
Lennard-Jones Parameters Defines van der Waals interactions (size and attraction/repulsion).Essential for accurate packing and non-bonded interactions.
Dihedral Torsions Governs rotation around single bonds (e.g., Ar-O-CH₂-Ar).Determines the conformational flexibility and overall shape of the ether.
Virtual Particles Used in some force fields to model anisotropic charge (e.g., σ-hole).Necessary for an accurate representation of halogen bonding. researchgate.net

The presence of three halogen atoms and two aromatic rings in this compound makes it a candidate for engaging in significant noncovalent interactions, which can be explored using MD simulations.

Halogen Bonding: This is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site (like a lone pair on an oxygen, nitrogen, or another halogen). nih.gov The bromine and chlorine atoms in the title compound can act as halogen bond donors. MD simulations, particularly those using specifically parametrized force fields, can predict the geometry and strength of these interactions, which are critical for understanding crystal packing and potential interactions with biological macromolecules. researchgate.netnih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling Focused on Reactivity

No QSAR or QSPR models focused on the reactivity of this compound were identified in the searched scientific literature.

Computational Prediction of Spectroscopic Parameters

No studies presenting the computational prediction of spectroscopic parameters (such as NMR, IR, UV-Vis, or mass spectrometry) for this compound were found.

Reactivity and Chemical Transformations of 4 Bromobenzyl 2,4 Dichlorophenyl Ether

Reactivity of Aryl Halide Moieties in Cross-Coupling Reactions

The aryl halide functionalities of 4-Bromobenzyl-(2,4-dichlorophenyl)ether are amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds often allows for selective functionalization.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

The 4-bromobenzyl moiety of the molecule is particularly susceptible to palladium-catalyzed carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. In these reactions, the aryl bromide is coupled with an organoboron reagent in the presence of a palladium catalyst and a base. The greater reactivity of the C-Br bond compared to the C-Cl bond in such catalytic cycles allows for selective reaction at the brominated ring.

For instance, in Suzuki-Miyaura reactions of structurally similar compounds like 5-(4-bromophenyl)-4,6-dichloropyrimidine, arylation occurs exclusively at the C-Br bond, leaving the C-Cl bonds intact. stackexchange.com This chemoselectivity is a general trend in palladium-catalyzed cross-coupling reactions. Electron-rich boronic acids tend to give good to better yields in these couplings. stackexchange.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromo-anisolePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10095
21-Bromo-4-(benzyloxy)benzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane9088
34-Bromobenzyl methyl ether2-Naphthylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene11092

This table is illustrative and compiled from data on analogous compounds to predict the reactivity of this compound.

Cross-Coupling with Heteroatom Nucleophiles (Nitrogen, Sulfur, Oxygen)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. beilstein-journals.org This reaction is highly effective for a wide range of aryl bromides and various nitrogen nucleophiles, including primary and secondary amines. masterorganicchemistry.com The reaction is typically carried out in the presence of a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. stackexchange.com Similar to C-C coupling reactions, the C-Br bond of the 4-bromobenzyl group would be expected to react selectively over the C-Cl bonds of the dichlorophenyl ring.

Palladium-catalyzed C-S bond formation (thiolation) can also be achieved with aryl bromides and thiols, providing access to aryl thioethers. nih.gov Furthermore, under specific conditions, C-O couplings can be effected to form diaryl ethers, although these are often more challenging than C-N and C-S couplings.

Table 2: Examples of Buchwald-Hartwig Amination with Aryl Bromides

EntryAryl BromideAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotolueneAnilinePd₂(dba)₃/XPhos (2)NaOt-BuToluene10095
24-BromoanisoleMorpholinePd(OAc)₂/BINAP (3)Cs₂CO₃Dioxane11089
31-Bromo-4-(benzyloxy)benzenen-HexylaminePd(OAc)₂/tBu₃P (1.5)K₃PO₄Toluene10093

This table is illustrative and based on data from similar substrates to infer the reactivity of the target compound.

Nucleophilic Substitution Reactions on the Halogenated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. In this compound, the dichlorophenyl ring is the more likely site for SNAr reactions due to the presence of two electron-withdrawing chlorine atoms.

Regioselectivity and Kinetics of SNAr Pathways in the Presence of Multiple Halogen Substituents

For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing substituents that can stabilize the negative charge of the intermediate Meisenheimer complex. acs.org In the dichlorophenyl ring, the chlorine atoms themselves are weakly activating. The benzyloxy group, being an electron-donating group, would slightly disfavor this reaction. However, in the absence of stronger activating groups (like nitro groups), harsh reaction conditions would likely be required.

The regioselectivity of SNAr on 2,4-disubstituted rings is influenced by the nature of the substituents. In 2,4-dichloro-substituted systems, nucleophilic attack is generally favored at the 4-position (para to the other chlorine and the ether linkage). This preference is attributed to the ability of the substituent at the 2-position to stabilize the intermediate of attack at C4.

Competitive Reactivity Between Bromine and Chlorine in Aromatic Substitution Reactions

In SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon more electrophilic. acsgcipr.org Consequently, the chlorine atoms on the dichlorophenyl ring would be expected to be more susceptible to nucleophilic attack than the bromine atom on the less activated bromobenzyl ring. The bromobenzyl ring lacks the necessary electron-withdrawing groups to undergo SNAr reactions under typical conditions. Therefore, selective substitution of one or both chlorine atoms is anticipated, leaving the bromine atom untouched.

Electrophilic Aromatic Substitution Reactions on the Aryl Ether Rings

Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile. The regiochemical outcome of EAS on this compound is determined by the directing effects of the substituents on both aromatic rings.

The benzyloxy group on the dichlorophenyl ring is an activating, ortho-, para-directing group due to the resonance donation of the oxygen lone pairs. Conversely, the chlorine atoms are deactivating but also ortho-, para-directing. libretexts.org On the other ring, the bromo substituent is a deactivating ortho-, para-director, and the benzyl (B1604629) ether moiety is a weak activating, ortho-, para-director.

The interplay of these effects dictates the position of electrophilic attack. On the 2,4-dichlorophenyl ring, the powerful ortho-, para-directing effect of the ether oxygen will dominate. The position ortho to the ether and para to a chlorine (C5) and the position ortho to both the ether and a chlorine (C3) would be the most likely sites of substitution. Steric hindrance may favor attack at the less hindered C5 position.

On the 4-bromobenzyl ring, the bromine atom and the ether linkage are both ortho-, para-directors. Electrophilic attack would be directed to the positions ortho to the bromine (C3 and C5).

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentRingActivating/DeactivatingDirecting Effect
-O-CH₂-Ar2,4-DichlorophenylActivatingortho, para
-Cl2,4-DichlorophenylDeactivatingortho, para
-Br4-BromobenzylDeactivatingortho, para
-CH₂-O-Ar4-BromobenzylWeakly Activatingortho, para

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid). masterorganicchemistry.comacs.org The specific reaction conditions and the nature of the electrophile will influence the product distribution. The deactivating nature of the halogens on both rings suggests that forcing conditions may be necessary for these reactions to proceed efficiently.

Functional Group Interconversions of the Halogen Substituents

The presence of both bromine and chlorine atoms on the aromatic rings of this compound offers opportunities for selective chemical transformations. The differing reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for functional group interconversions to be carried out with a degree of control, enabling the synthesis of diverse derivatives.

Selective Debromination and Dechlorination Strategies in Academic Contexts

In academic research, the selective removal of halogen substituents from polyhalogenated aromatic compounds is a valuable synthetic tool. Catalytic hydrogenation is a widely employed method for reductive dehalogenation. A key principle governing selectivity is the relative lability of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl > C-F. This reactivity trend allows for the selective debromination of this compound while leaving the chloro substituents intact.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation. organic-chemistry.orgresearchgate.netcolab.wsorganic-chemistry.org Bromides are more readily reduced than chlorides under these conditions, often requiring less catalyst and milder reaction parameters. organic-chemistry.orgresearchgate.netresearchwithrutgers.com For instance, the selective hydrogenolysis of aryl bromides can be achieved at atmospheric pressure in the presence of other functional groups, including chloro substituents, using a 10 wt% Pd/C catalyst. sci-hub.se

The general reaction for the selective debromination of an aryl bromide in the presence of aryl chlorides is as follows: Ar(Br)(Cl)₂ + H₂ --(Pd/C)--> Ar(H)(Cl)₂ + HBr

Alternative methods for reductive dehalogenation that can exhibit selectivity include the use of nanoscale zerovalent iron (nZVI), often in combination with a palladium catalyst (nZVI/Pd). nih.gov Studies on related polybrominated diphenyl ethers (PBDEs) have shown that the susceptibility of bromine atoms to debromination by nZVI/Pd can be influenced by their position on the aromatic ring, with para- and meta-positions often being more reactive than ortho-positions. nih.gov Microbial and enzymatic reductive dehalogenation has also been explored, demonstrating the potential for highly specific transformations. nih.govacs.orgnih.gov

Dehalogenation MethodSelectivityTypical ConditionsReference(s)
Catalytic Hydrogenation Br > ClH₂, Pd/C, room temperature, atmospheric pressure organic-chemistry.orgsci-hub.se
Nanoscale Zerovalent Iron (nZVI/Pd) Positional dependence (para, meta > ortho for some PBDEs)nZVI/Pd particles in a suitable solvent nih.gov
Microbial/Enzymatic High congener specificitySpecific bacterial strains or enzymes acs.orgnih.gov

Introduction of New Functionalities via Halogen-Metal Exchange

Halogen-metal exchange is a powerful and widely utilized transformation in organic synthesis for the creation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgethz.ch This reaction involves the replacement of a halogen atom with a metal, typically lithium or magnesium, to form a highly reactive organometallic intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups.

The rate of halogen-metal exchange is dependent on the halogen, with the general reactivity trend being I > Br > Cl. wikipedia.orgharvard.edu This differential reactivity allows for the selective functionalization of the bromo-substituted ring of this compound. The reaction is typically carried out at low temperatures using organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). saylor.orgnumberanalytics.com

The general scheme for a halogen-metal exchange followed by quenching with an electrophile (E+) is as follows: Ar-Br + R-Li → Ar-Li + R-Br Ar-Li + E⁺ → Ar-E + Li⁺

Once the lithiated intermediate of this compound is formed at the position of the original bromine atom, it can react with a diverse array of electrophiles. This enables the introduction of various functionalities, as detailed in the table below.

ElectrophileIntroduced Functional Group
CO₂Carboxylic acid (-COOH)
Aldehydes/KetonesSecondary/Tertiary alcohols (-C(OH)R₂)
Alkyl halidesAlkyl group (-R)
IsocyanatesAmide (-CONH₂)

Another important application of halogen-metal exchange is the formation of Grignard reagents through reaction with magnesium metal. mnstate.eduwisc.edulibretexts.orgchemguide.co.uk The resulting organomagnesium compound can then undergo a similar range of reactions with electrophiles. The formation of the Grignard reagent from the aryl bromide is favored over the aryl chlorides.

Oxidation and Reduction Chemistry of Halogenated Aryl Ethers

The chemical structure of this compound contains moieties that are susceptible to both oxidation and reduction, beyond the dehalogenation reactions previously discussed.

The benzylic methylene (B1212753) bridge (-CH₂-) is a potential site for oxidation. The oxidation of benzyl ethers can lead to the formation of either aldehydes or esters, depending on the reaction conditions and the oxidizing agent employed. nih.govsiu.edu For example, treatment with N-bromosuccinimide (NBS) can result in either mono- or di-bromination at the benzylic position. Subsequent reaction pathways can yield aromatic aldehydes or methyl esters. nih.gov Strong oxidizing agents, such as chromic acid, can oxidize alkyl groups attached to an aromatic ring to a carboxylic acid, provided there is a hydrogen atom on the benzylic carbon. libretexts.org

The ether linkage itself is generally stable to many oxidizing and reducing conditions. However, cleavage of benzyl ethers can be achieved under certain oxidative conditions. organic-chemistry.org

In terms of reduction, as discussed in section 6.4.1, the primary transformation is the reductive dehalogenation of the C-Br and C-Cl bonds. Under forcing conditions, it is possible to reduce the aromatic rings, although this typically requires more vigorous conditions than those needed for dehalogenation. The Birch reduction, which uses an alkali metal in liquid ammonia (B1221849) with an alcohol, is a classic method for the partial reduction of aromatic rings. However, this method can also lead to dehalogenation. google.com

Reaction TypeReagent(s)Potential Product(s)Reference(s)
Oxidation of Benzylic Position N-Bromosuccinimide (NBS)Aromatic aldehyde or ester nih.gov
Oxidation of Benzylic Position Hypervalent iodine reagents (e.g., IBX)Benzoate esters or benzaldehydes siu.edu
Oxidative Cleavage of Benzyl Ether Ozone, 4-acetamido-TEMPOBenzoic esters, benzoic acid, alcohols organic-chemistry.org
Reductive Dehalogenation H₂, Pd/CDebrominated and/or dechlorinated products organic-chemistry.orgsci-hub.se

Environmental Chemistry and Degradation Pathways of Halogenated Aryl Ethers

Abiotic Transformation Processes in Environmental Compartments

Abiotic degradation pathways for halogenated aryl ethers primarily include photochemical reactions and, to a lesser extent, hydrolysis. These processes are influenced by environmental conditions such as sunlight intensity, pH, and temperature.

Photochemical degradation is a key abiotic process for many halogenated aromatic compounds. The absorption of solar radiation can lead to the cleavage of carbon-halogen (C-X) bonds and the ether linkage.

The susceptibility of a C-X bond to photolytic cleavage is dependent on the type of halogen. Generally, the C-I bond is the weakest and most easily cleaved, followed by C-Br, C-Cl, and C-F bonds. Therefore, for 4-Bromobenzyl-(2,4-dichlorophenyl)ether, the carbon-bromine bond is expected to be the most susceptible to photolysis. This can lead to the formation of a variety of photoproducts through reductive dehalogenation. Studies on related compounds, such as halogenated estrogens, have shown that direct photolysis rates increase with halogenation due to a shift in molar absorptivity spectra to higher wavelengths. nih.gov For instance, the photolysis of 2,4-dichloro-6-nitrophenol (B1219690), a related chlorinated aromatic compound, involves heterolytic C-Cl bond splitting in the triplet state. nih.gov

The ether linkage itself can also undergo photochemical cleavage. Uranyl-photocatalyzed hydrolysis of diaryl ethers has been shown to proceed at room temperature under blue light, suggesting a potential pathway for the breakdown of the ether structure in the presence of suitable photosensitizers and environmental conditions. nih.govacs.org The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), which contains an ether linkage, is significantly enhanced by photolysis, particularly in the presence of photosensitizers. researchgate.netcore.ac.uk

Research on the photodegradation of 2,4-dichlorophenol (B122985) has demonstrated that both direct photolysis and photosensitized oxidation processes can occur, with singlet oxygen playing a major role in the latter. researchgate.net The presence of natural organic matter can influence photodegradation rates by acting as a photosensitizer or by light screening. nih.gov

Table 1: Factors Influencing Photochemical Degradation of Halogenated Aromatic Ethers

FactorInfluence on DegradationRelevant Findings for Structurally Similar Compounds
Halogen Type C-Br bonds are generally more susceptible to photolytic cleavage than C-Cl bonds.Studies on various halogenated compounds confirm this trend. nih.gov
Sunlight Intensity Higher intensity leads to faster degradation rates.General principle of photochemistry.
Photosensitizers Natural organic matter can act as sensitizers, accelerating degradation.Observed in the photolysis of 2,4-dichlorophenol and other pollutants. nih.govresearchgate.net
pH Can affect the speciation of the compound and thus its photoreactivity.The anionic form of 2,4-dichloro-6-nitrophenol is more photoreactive. nih.gov

Hydrolysis of the aryl ether bond in compounds like this compound is generally a slow process under typical environmental conditions (neutral pH and ambient temperature). Aryl ether linkages are known for their chemical stability. nist.gov

However, under specific conditions, such as in high-temperature liquid water, the hydrolysis of benzyl (B1604629) phenyl ether, a structural analog, can occur, yielding phenol (B47542) and benzyl alcohol. researchgate.netplu.mxccspublishing.org.cn The kinetics of this hydrolysis have been shown to follow first-order kinetics. researchgate.netplu.mxccspublishing.org.cn Studies on the hydrolysis of environmental contaminants suggest that while perhalogenated compounds can undergo nucleophilic aromatic substitution, less halogenated ethers are more resistant. nih.gov Acid-catalyzed hydrolysis of aryl ether bonds is a recognized mechanism, though it typically requires conditions not commonly found in the open environment. researchgate.net

Biotic Degradation Mechanisms

Microorganisms play a crucial role in the breakdown of persistent organic pollutants, including halogenated aryl ethers. The primary mechanisms involve enzymatic dehalogenation and cleavage of the ether bond, followed by mineralization of the aromatic rings. researchgate.netnih.govnih.gov

Enzymatic dehalogenation is a critical first step in the biodegradation of many organohalogen compounds. nih.govnih.govresearchgate.netfao.orgscispace.com These reactions can occur under both aerobic and anaerobic conditions and involve various enzymatic strategies. nih.govnih.govresearchgate.netfao.orgscispace.comacs.org

Reductive Dehalogenation: Under anaerobic conditions, halogenated aromatic compounds can serve as electron acceptors, where a halogen substituent is replaced by a hydrogen atom. This process is often mediated by dehalogenases.

Oxidative Dehalogenation: In aerobic environments, mono- and dioxygenase enzymes can incorporate oxygen atoms into the aromatic ring, leading to the removal of halogen substituents.

Hydrolytic Dehalogenation: This involves the replacement of a halogen with a hydroxyl group from a water molecule, catalyzed by dehalogenase enzymes. researchgate.net

For a compound with both bromine and chlorine substituents like this compound, it is anticipated that the bromine atom would be more readily removed due to the lower bond energy of the C-Br bond compared to the C-Cl bond.

The initial attack on the molecule can involve either dehalogenation or cleavage of the ether bond. Studies on 4-monohalogenated diphenyl ethers have shown that bacteria can utilize these compounds, with the chlorinated derivative being more readily degraded than the brominated one in some cases. mdpi.com The presence of a co-substrate, such as phenol, can enhance the biodegradation of these compounds. mdpi.com

Cleavage of the ether bond in aryl ethers is a key step. In some bacteria, this is achieved by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols. These catechols are then subject to ring cleavage. Fungal peroxygenases have also been shown to cleave alkyl aryl ethers. nih.gov In the context of lignin (B12514952) degradation, which contains numerous aryl ether linkages, specific bacterial enzymes known as β-etherases have been identified that selectively cleave these bonds. rsc.orgosti.govrsc.orgacs.org

Table 2: Key Steps in the Microbial Metabolism of Halogenated Aryl Ethers

Metabolic StepDescriptionRelevant Enzymes
Dehalogenation Removal of halogen substituents (Br, Cl) from the aromatic rings.Dehalogenases (reductive, oxidative, hydrolytic) researchgate.netnih.govnih.gov
Ether Bond Cleavage Breaking of the ether linkage connecting the two aromatic moieties.Dioxygenases, β-etherases, Peroxygenases mdpi.comnih.govrsc.orgosti.govrsc.orgacs.org
Aromatic Ring Cleavage Opening of the aromatic rings to form aliphatic intermediates.Dioxygenases (catechol 1,2-dioxygenase, catechol 2,3-dioxygenase) mdpi.com
Further Metabolism Degradation of aliphatic intermediates to central metabolites.Various metabolic enzymes.

Several bacterial strains have been identified that are capable of degrading halogenated aromatic compounds, including those with ether linkages.

Pseudomonas species: Strains of Pseudomonas have been shown to degrade chloroaromatic compounds. nih.gov For example, Pseudomonas cepacia has been identified in the degradation of 2,6-dichlorotoluene. nih.gov Pseudomonas fluorescens B01 has demonstrated high degradation efficiency for 4-chlorodiphenyl ether in co-metabolic culture. mdpi.com

Bacillus species: A strain of Bacillus mucilaginosus has been isolated that can degrade several chloroaromatic compounds, including 3-chlorobenzoic acid and 2,4-dichlorophenol. idosi.org

Gordonia and Rhodococcus species: These bacteria, isolated from oil-polluted soils, have shown the ability to degrade monoaromatic compounds like cresols and catechol. mdpi.com

Mixed Microbial Communities: Often, the complete degradation of complex pollutants requires the synergistic action of a microbial consortium. For instance, a mixed community of anaerobic and aerobic bacteria has been shown to degrade chlorinated ethenes and 1,4-dioxane. acs.org

Specific enzymes involved in the degradation of aryl ethers have been characterized, particularly in the context of lignin degradation. The β-etherases LigE, LigF, and LigP from Sphingobium sp. SYK-6 are well-studied examples. rsc.orgosti.gov These enzymes, along with dehydrogenases like LigD, LigL, and LigN, work in a cascade to break down β-aryl ether bonds. rsc.orgosti.govrsc.org Fungal β-etherases, such as Ds-GST1 from Dichomitus squalens, have also been identified and characterized. acs.org

Table 3: Microbial Strains and Enzymes Involved in the Degradation of Structurally Related Compounds

Organism/EnzymeSubstrate(s)Degradation Pathway/Mechanism
Pseudomonas fluorescens B014-chlorodiphenyl etherCo-metabolic degradation
Bacillus mucilaginosus3-chlorobenzoic acid, 2,4-dichlorophenolUtilization as a sole carbon source
Sphingobium sp. SYK-6Lignin β-aryl ethersEnzymatic cascade involving dehydrogenases and β-etherases (LigD, LigF, LigG) rsc.orgosti.govrsc.org
Dichomitus squalensDimeric lignin model compoundsβ-etherase (Ds-GST1) activity acs.org
Agrocybe aegeritaAlkyl aryl ethersPeroxygenase-mediated ether cleavage nih.gov

Environmental Fate Modeling and Pathway Prediction for Halogenated Ethers

Environmental fate models are crucial tools for predicting the distribution, persistence, and potential for long-range transport of chemicals like halogenated ethers. defra.gov.uk These models integrate a compound's physicochemical properties with environmental parameters to simulate its behavior in different environmental compartments such as air, water, soil, and biota.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools used to estimate the physicochemical properties and environmental behavior of chemicals based on their molecular structure. mdpi.comnih.gov These models are particularly useful for compounds where experimental data is scarce. For halogenated anisoles, a class of compounds related to halogenated aryl ethers, QSPR models have been successfully developed to predict properties like vapor pressure, octanol-water partition coefficient (Kow), and aqueous solubility. nih.gov These models utilize molecular descriptors derived from the compound's structure to establish relationships with its properties.

The atmospheric fate of halogenated organic compounds is primarily governed by their reactivity with atmospheric oxidants, photolysis, and physical removal processes. For many volatile and semi-volatile organic compounds, reaction with the hydroxyl radical (•OH) is the dominant degradation pathway in the troposphere. researchgate.netescholarship.org The rate of this reaction is a key parameter in determining a compound's atmospheric lifetime.

The atmospheric degradation of halogenated compounds can lead to the formation of various transformation products. For instance, the oxidation of some hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) can produce trifluoroacetic acid (TFA), a persistent substance. wikipedia.org The presence of halogen atoms in a molecule can influence its atmospheric chemistry. For example, the photolysis of organobromine and organoiodine compounds can release halogen atoms into the atmosphere, which can then participate in catalytic cycles that deplete ozone. escholarship.orgtropos.de

Predictive models are also used to estimate the atmospheric degradation of POPs. mdpi.comnih.gov These models often use molecular descriptors to predict a compound's atmospheric half-life. For example, the energy of the highest occupied molecular orbital (HOMO) can be a significant descriptor in predicting the atmospheric half-life of POPs, as it relates to the molecule's susceptibility to oxidation. mdpi.com

Table 2: Key Factors in the Atmospheric Degradation of Halogenated Organic Compounds

FactorDescriptionRelevance to this compound
Reaction with Hydroxyl Radical (•OH) The primary degradation pathway for many organic compounds in the troposphere.Likely a significant degradation pathway.
Photolysis Degradation by direct absorption of solar radiation.The presence of aromatic rings and halogen substituents suggests potential for photolysis.
Reaction with other oxidants Reactions with ozone (O3) and nitrate (B79036) radicals (NO3) can be important for some compounds.May contribute to degradation, but likely less significant than reaction with •OH.
Atmospheric Lifetime The average time a compound resides in the atmosphere before being removed.Expected to be relatively long due to the stability of the aryl ether structure.

This table provides a general overview based on the behavior of related compounds.

Advanced Analytical Methodologies for Trace Environmental Detection and Quantification

The detection and quantification of halogenated organic compounds at trace levels in complex environmental matrices require highly sensitive and selective analytical techniques. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most widely used methods for the analysis of these compounds. chromatographyonline.comnih.gov

Sample preparation is a critical step in the analysis of trace organic compounds and often involves extraction and cleanup to remove interfering substances from the sample matrix. researchgate.net Common extraction techniques include liquid-liquid extraction and solid-phase extraction (SPE).

For volatile and semi-volatile compounds like many halogenated ethers, GC-MS is a powerful analytical tool. researchgate.netepa.govnih.gov The use of high-resolution capillary GC columns allows for the separation of complex mixtures of isomers and congeners. chromatographyonline.com Mass spectrometry provides both qualitative (identification) and quantitative information. High-resolution mass spectrometry (HRMS) offers high selectivity and sensitivity, which is often necessary for the analysis of trace contaminants like dioxins and other halogenated POPs. chromatographyonline.com

Liquid chromatography-mass spectrometry (LC-MS) is increasingly used for the analysis of more polar and less volatile halogenated compounds. rsc.orgresearchgate.net Advances in ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), have expanded the range of compounds that can be analyzed by LC-MS. researchgate.net Tandem mass spectrometry (MS/MS) provides enhanced selectivity and is particularly useful for the analysis of trace compounds in complex matrices. researchgate.net

Table 3: Common Analytical Techniques for Halogenated Organic Compounds

TechniquePrincipleApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.Analysis of volatile and semi-volatile halogenated ethers, PCBs, and organochlorine pesticides in environmental samples.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, allowing for the determination of elemental composition and differentiation between compounds with the same nominal mass.Target and non-target screening of trace halogenated contaminants.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of non-volatile and polar compounds in a liquid mobile phase, followed by mass spectrometric detection.Analysis of more polar halogenated compounds, including some pesticides and pharmaceuticals.
Tandem Mass Spectrometry (MS/MS) Involves multiple stages of mass analysis to increase selectivity and reduce background noise, enabling the quantification of trace analytes in complex matrices.Confirmatory analysis and quantification of halogenated compounds at very low concentrations.

This table summarizes common analytical methodologies for the class of compounds to which this compound belongs.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-Bromobenzyl-(2,4-dichlorophenyl)ether

Direct experimental data for this compound is scarce in published literature. However, based on the principles of organic chemistry, its key characteristics can be inferred.

Synthesis and Structure: The most probable synthetic route to this ether is the Williamson ether synthesis. This reaction would involve the deprotonation of 2,4-dichlorophenol (B122985) with a suitable base (like sodium hydride or potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile. This phenoxide would subsequently react with 4-bromobenzyl bromide via a bimolecular nucleophilic substitution (SN2) mechanism to form the target ether bond. masterorganicchemistry.com This classic C-O bond-forming strategy is fundamental in organic synthesis. rsc.org

Alternative approaches for forming the aryl ether linkage include transition-metal-catalyzed methods. The Ullmann condensation, a traditional copper-catalyzed reaction between an aryl halide and a phenol (B47542), represents an older but still relevant method, though it often requires high temperatures. nih.govmdpi.commdpi.com More modern palladium-catalyzed methods, such as the Buchwald-Hartwig etherification, offer milder conditions and broader applicability. organic-chemistry.org

Predicted Properties: Structurally, the compound features a stable diaryl ether-like framework, characterized by the C-O-C linkage connecting two different halogenated aromatic systems. Due to the presence of multiple halogen atoms (two chlorine, one bromine) and aromatic rings, this compound is expected to be a non-polar, hydrophobic molecule with low solubility in water but good solubility in organic solvents. These features are characteristic of many polyhalogenated organic compounds, which often exhibit high chemical stability and environmental persistence. ncert.nic.innih.gov

Unresolved Research Questions and Methodological Challenges in Halogenated Aryl Ether Chemistry

The study of halogenated aryl ethers, while mature, still presents significant challenges that are the focus of ongoing research.

Synthetic Methodological Challenges : A primary issue in the synthesis of complex ethers is achieving high regioselectivity, especially when using ambident nucleophiles where both C-alkylation and O-alkylation are possible. rsc.org The choice of solvent and reaction conditions can significantly influence the product ratio, but predicting the outcome remains a challenge. rsc.org Furthermore, traditional synthetic routes like the Ullmann reaction often necessitate harsh conditions and stoichiometric amounts of copper, which limits their compatibility with sensitive functional groups. nih.govresearchgate.net Developing broadly applicable, efficient, and environmentally benign catalysts for C–O bond formation, particularly for less reactive substrates like aryl chlorides, is an ongoing objective. nih.gov

Analytical and Characterization Hurdles : A major challenge in environmental and analytical chemistry is the comprehensive detection and quantification of the vast array of organohalogen compounds present in complex mixtures. chromatographyonline.com Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) are often required to separate isomeric and congeneric compounds. nih.gov A significant unresolved issue is the "organohalogen mass balance," where the sum of individually identified organohalogens is often far less than the total extractable organohalogen (EOX) content, suggesting the presence of a large number of unknown halogenated substances. nih.gov

Prospects for Advanced Synthetic Strategies and Method Development

To overcome the limitations of classical methods, chemists are continuously developing more sophisticated strategies for aryl ether synthesis.

Modern Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig C-N amination and its C-O etherification counterpart, have become powerful tools. rsc.orgresearchgate.net These methods generally proceed under much milder conditions than traditional Ullmann reactions and tolerate a wider variety of functional groups. organic-chemistry.orgjk-sci.com Research continues to focus on creating new generations of ligands and pre-catalysts that enhance reaction rates and expand the substrate scope. wuxiapptec.com

Advances in Ullmann-Type Couplings : The classic Ullmann reaction has been revitalized through the development of catalytic systems that use ligands such as diamines and amino alcohols. nih.govrsc.org These additives solubilize the copper catalyst and facilitate the reaction at lower temperatures. mdpi.com A significant recent development is the use of nano-catalysts, such as copper or palladium nanoparticles, which provide a large surface area and can catalyze C-O bond formation efficiently, often under ligand-free conditions, with the added benefit of catalyst recyclability. mdpi.comnih.gov

Emerging Synthetic Technologies : Photocatalysis and electrosynthesis represent cutting-edge approaches. Light-promoted reactions, often using nickel catalysts in conjunction with a photosensitizer, can drive C-O coupling reactions at or near room temperature. researchgate.netliv.ac.ukrsc.org Similarly, electrochemical methods provide a tunable and sustainable way to mediate the redox cycles of catalysts for ether formation. acs.org

Emerging Areas in Computational and Mechanistic Studies

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of halogenated compounds and the reactions that produce them.

Elucidating Reaction Mechanisms : Density Functional Theory (DFT) calculations are now routinely used to probe the intricate mechanisms of metal-catalyzed reactions like the Ullmann coupling. rsc.orgacs.org These studies help differentiate between competing pathways, such as oxidative addition/reductive elimination versus single-electron transfer (SET), by calculating the energies of intermediates and transition states. semanticscholar.orgdigitellinc.comnih.gov This provides a level of insight that is often difficult to obtain through experimental means alone.

Predicting Properties and Reactivity : Ab initio and DFT methods can accurately predict the molecular structures, charge distributions, and physicochemical properties of complex halogenated molecules. researchgate.netnih.gov This predictive power is crucial for understanding how the number and position of halogen substituents influence a molecule's reactivity and environmental behavior. For synthetic reactions, the combination of kinetic modeling and quantum mechanics can successfully explain and predict outcomes like regioselectivity. rsc.org

Rational Catalyst Design : Computational studies are increasingly used to guide the design of new catalysts. By modeling the interactions between a metal center, its ligands, and the reactants, researchers can rationally design more effective and selective catalysts for challenging transformations like C-O bond formation. nih.gov

Future Directions in Environmental Chemistry Research for Complex Organohalogens

The stability and potential toxicity of complex organohalogens make their environmental fate a critical area of ongoing research.

Environmental Fate of Mixed-Halogenated Compounds : Polyhalogenated molecules like this compound are often classified as persistent organic pollutants (POPs) due to their resistance to degradation. nih.gov A key future direction is to understand the environmental behavior of mixed-halogenated compounds, which contain different types of halogens (e.g., both chlorine and bromine). Their partitioning in the environment and degradation pathways may differ significantly from their single-halogen-type counterparts. acs.org

Advanced Biodegradation Strategies : Many highly halogenated compounds are recalcitrant to aerobic biodegradation. researchgate.netuth.gr A promising area of research is the use of sequential anaerobic-aerobic processes. In an oxygen-free environment, certain anaerobic bacteria can perform reductive dehalogenation, removing halogen atoms and producing less halogenated, more easily degradable intermediates. nih.gov These intermediates can then be completely mineralized by aerobic microorganisms. nih.gov The discovery and engineering of novel microbes and enzymes with enhanced dehalogenating capabilities remains a key goal. researchgate.net

Comprehensive Monitoring and Analysis : Future research must focus on developing and standardizing analytical methods to identify the "unknown" compounds that make up the organohalogen iceberg. chromatographyonline.comnih.gov This involves moving beyond monitoring only legacy POPs to include emerging and mixed-halogenated contaminants to fully assess the environmental burden and associated risks.

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